Citreodiol

Descripción general

Descripción

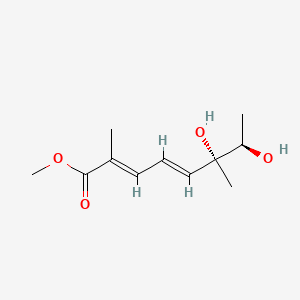

Methyl (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethylocta-2,4-dienoate is an organic compound with the molecular formula C11H18O4 It is characterized by its unique structure, which includes two hydroxyl groups and a conjugated diene system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Citreodiol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as methyl acetoacetate and isoprene.

Reaction Conditions: The key steps involve aldol condensation, followed by selective reduction and protection of hydroxyl groups.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.

Automation: Automated systems for monitoring and controlling reaction parameters to ensure consistency and efficiency.

Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethylocta-2,4-dienoate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The conjugated diene system can be reduced to form saturated compounds.

Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of diketones or dialdehydes.

Reduction: Formation of saturated alcohols or alkanes.

Substitution: Formation of ethers or esters with varying alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Methyl (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethylocta-2,4-dienoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Citreodiol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and conjugated diene system play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its biological activity and efficacy.

Comparación Con Compuestos Similares

Similar Compounds

Methyl (2E,4E,6R,7R,9S)-6,7,9-trihydroxy-4-methyldeca-2,4-dienoate: Contains an additional hydroxyl group and a longer carbon chain.

Methyl (2E,4E,6R,7R,8E,10E)-7-[(tert-butyldimethylsilyl)oxy]-4,6,8,10-tetramethyldodeca-2,4,8,10-tetraenoate: Features a tert-butyldimethylsilyl protecting group and a more complex structure.

Uniqueness

Methyl (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethylocta-2,4-dienoate is unique due to its specific arrangement of hydroxyl groups and conjugated diene system, which confer distinct reactivity and potential applications. Its relatively simple structure compared to more complex analogs makes it an attractive target for synthetic and mechanistic studies.

Actividad Biológica

Citreodiol, a natural compound derived from the oil of lemon eucalyptus, has gained attention for its biological activity, particularly as an insect repellent. This article explores its efficacy, mechanisms of action, and various studies that highlight its biological properties.

Overview of this compound

This compound is primarily recognized for its use in repelling mosquitoes and other insects. It is a key component in many commercial insect repellent formulations and is often marketed as a safer alternative to synthetic repellents like DEET. The compound is derived from the essential oil of Eucalyptus citriodora and is known for its pleasant scent and effectiveness against various insect species.

This compound functions by interfering with the olfactory receptors of insects, which are responsible for detecting scents. Studies have shown that it activates certain ion channels in these receptors, leading to a disruption in the insects' ability to locate hosts for feeding. This mechanism is similar to that of other natural repellents but is noted for its lower toxicity to humans and pets compared to synthetic alternatives .

General Efficacy

This compound has been demonstrated to provide significant protection against mosquito bites. A study conducted with 60 volunteers showed that Citriodiol offered over 90% protection during the first two hours after application. However, this efficacy gradually decreased over time, falling below 20% after six hours .

Age and Gender Influence

The efficacy of Citriodiol varies with age and gender. Young volunteers exhibited better protection compared to older individuals, with mean protection percentages of 73% versus 59% after six hours. Interestingly, while there were no significant differences in protection between men and women initially, women tended to maintain higher levels of protection at later time intervals .

| Group | Protection at 180 min (%) | Protection at 360 min (%) |

|---|---|---|

| Young Women | 87.2 ± 2.5 | 55.5 ± 7.4 |

| Young Men | 75.5 ± 4.6 | 37.3 ± 8.3 |

| Old Women | 67.7 ± 6.5 | 21.6 ± 6.5 |

| Old Men | 65.1 ± 7.5 | 9.7 ± 4.7 |

Comparative Studies

This compound has been compared with various other repellents in numerous studies:

- Field Trials : Citriodiol has consistently outperformed many natural alternatives and has shown comparable efficacy to synthetic repellents like DEET in field trials .

- Laboratory Studies : In controlled environments, Citriodiol demonstrated effective repellent properties against multiple mosquito species, including Aedes aegypti and Culex quinquefasciatus .

Regulatory Approvals and Safety

Citrefine International Ltd., the main producer of Citriodiol, has invested significantly in research and safety data over the past two decades, conducting over 40 field and laboratory trials at considerable cost. These efforts have led to regulatory approvals from various health authorities around the world, recognizing Citriodiol as a safe and effective biopesticide .

Consumer Reports

Independent testing has further validated the efficacy of Citriodiol as an insect repellent, leading to increased consumer confidence and market growth for natural repellents .

Propiedades

IUPAC Name |

methyl (2E,4E,6R,7R)-6,7-dihydroxy-2,6-dimethylocta-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-8(10(13)15-4)6-5-7-11(3,14)9(2)12/h5-7,9,12,14H,1-4H3/b7-5+,8-6+/t9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPFJYGFBAJGLE-NPMAGFNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C=CC=C(C)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@](C)(/C=C/C=C(\C)/C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94120-03-3 | |

| Record name | Citreodiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094120033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.